[(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine
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Overview
Description
(2E)-3-(4-bromophenyl)prop-2-en-1-ylamine is an organic compound characterized by the presence of a bromophenyl group attached to a prop-2-en-1-yl chain, which is further connected to a methylamine group
Mechanism of Action
Target of Action
The primary target of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase . These enzymes play a crucial role in the metabolism of neurotransmitters in the brain, and their inhibition can have significant effects on neurological function.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to have a strong inhibitory effect on both MAO-B and Acetylcholinesterase . This dual action can lead to an increase in the levels of certain neurotransmitters in the brain, potentially leading to improved neurological function.
Biochemical Pathways
The inhibition of MAO-B and Acetylcholinesterase affects the metabolic pathways of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine . By inhibiting these enzymes, the compound can increase the availability of these neurotransmitters, potentially leading to improved signal transmission in the brain.
Result of Action
The inhibition of MAO-B and Acetylcholinesterase by (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine can lead to increased levels of certain neurotransmitters in the brain . This can result in improved signal transmission between neurons, which may have beneficial effects in conditions such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine typically involves the bromination of a precursor compound followed by a series of reactions to introduce the prop-2-en-1-yl and methylamine groups. One common method involves the selective bromination of 2-methyl-2-phenylpropanoic acid to obtain 2-(4-bromophenyl)-2-methylpropanoic acid . This intermediate can then be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine may involve large-scale bromination reactions followed by purification and isolation steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-bromophenyl)prop-2-en-1-ylamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Comparison with Similar Compounds
(2E)-3-(4-bromophenyl)prop-2-en-1-ylamine can be compared with other brominated aromatic compounds, such as:
2-(4-bromophenyl)-2-methylpropanoic acid: A precursor in its synthesis.
4-bromophenylamine: A simpler brominated aromatic amine.
4-bromoacetophenone: Another brominated aromatic compound with different functional groups.
Properties
CAS No. |
2411012-75-2 |
---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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